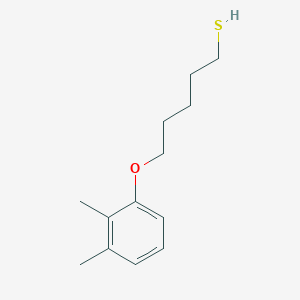

5-(2,3-dimethylphenoxy)-1-pentanethiol

Description

5-(2,3-Dimethylphenoxy)-1-pentanethiol is an organosulfur compound characterized by a pentyl chain terminating in a thiol (-SH) group and a 2,3-dimethylphenoxy substituent. The 2,3-dimethylphenoxy moiety introduces steric and electronic effects due to the electron-donating methyl groups, while the thiol group confers reactivity typical of mercaptans, such as nucleophilicity and metal-binding capabilities.

Properties

IUPAC Name |

5-(2,3-dimethylphenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-11-7-6-8-13(12(11)2)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBQXIMCHGYTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCCCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Thiol Group Reactivity

- 1-Pentanethiol: Demonstrates utility in nanoparticle assembly by binding to Au NPs, altering surface hydrophobicity. This suggests that the thiol group in this compound may similarly anchor to metal surfaces, enabling nanomaterial functionalization .

- 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol: The thiol group in this compound is highly acidic, facilitating reactions under mild conditions (e.g., esterification via stirring with a weak base) . The 2,3-dimethylphenoxy variant may exhibit comparable reactivity.

Phenoxy Substitution Effects

- Position of Methyl Groups: Compounds with 2,3-dimethylphenoxy groups (e.g., anticonvulsant aminoalkanols ) show enhanced biological activity compared to 2,4-dimethylphenoxy analogs, likely due to optimized steric interactions with target proteins.

- Electronic Effects: The electron-donating methyl groups in the phenoxy ring may stabilize charge-transfer interactions, as seen in benzimidazole derivatives with 2,3-dimethylphenoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.